

Application Notes and Protocols for PHPS1 Sodium Salt in Mouse Models

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Compound of Interest		
Compound Name:	PHPS1 Sodium	
Cat. No.:	B15542861	Get Quote

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Introduction

PHPS1 (Phenylhydrazonopyrazolone sulfonate 1) sodium salt is a potent and cell-permeable inhibitor of the protein tyrosine phosphatase Shp2.[1] Shp2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling pathways, including the Ras-MAPK pathway, which is frequently dysregulated in various diseases such as cancer and atherosclerosis.[2][3] Inhibition of Shp2 by PHPS1 has shown therapeutic potential in preclinical mouse models, making it a compound of interest for further investigation. These application notes provide a summary of the available data and detailed protocols for the use of **PHPS1 sodium** salt in mouse models.

Data Presentation Efficacy of PHPS1 Sodium Salt in Mouse Models



Disease Model	Mouse Strain	PHPS1 Dosage & Administratio n	Treatment Schedule	Key Findings	Reference
Atheroscleros is	Ldlr-/-	3 mg/kg/day, intraperitonea I (i.p.) injection	Daily for the last week of a high-fat diet	Significantly decreased atheroscleroti c plaque size in the aorta. Reduced number of vascular smooth muscle cells (VSMCs) in lesions.	[2][3]
Acute Kidney Injury (Hemorrhage followed by septic challenge)	C57BL/6	3 mg/kg, subcutaneou s (s.c.) injection	Immediately after hemorrhage and again after cecal ligation and puncture (CLP)	Attenuated kidney injury, reduced serum BUN and creatinine levels, suppressed inflammatory cytokine levels.	
Colon Cancer Xenograft	BALB/c	5 mg/kg, i.p. injection	Every day, starting 3 days after tumor cell injection	Significantly decreased tumor volume and weight.	
Oral Squamous Cell	Nude mice	Not specified	Treatment for 14 days	Significantly inhibited tumor growth	







Carcinoma Xenograft and

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Pharmacokinetic Data

Comprehensive pharmacokinetic data on **PHPS1 sodium** salt in mouse models, including its absorption, distribution, metabolism, and excretion (ADME), are not readily available in the public domain based on the conducted searches. Further studies are required to fully characterize its pharmacokinetic profile.

Experimental Protocols Atherosclerosis Mouse Model

Objective: To evaluate the effect of PHPS1 on the development of atherosclerosis in LDL receptor-deficient (Ldlr-/-) mice.

Materials:

- PHPS1 sodium salt
- Vehicle (e.g., sterile PBS or DMSO/PBS 1:1)
- · Ldlr-/- mice
- High-cholesterol diet
- Standard animal housing and handling equipment

Protocol:

- Induce atherosclerosis in Ldlr-/- mice by feeding them a high-cholesterol diet for a specified period (e.g., 4 weeks).
- Prepare PHPS1 solution at a concentration suitable for delivering 3 mg/kg body weight in a reasonable injection volume. The vehicle used in a relevant study was not explicitly stated, but sterile PBS or a DMSO/PBS mixture is common.



- Administer PHPS1 (3 mg/kg) or vehicle to the mice via intraperitoneal (i.p.) injection.
- Continue the treatment daily for the final week of the high-cholesterol diet feeding period.
- At the end of the treatment period, euthanize the mice and harvest the aortas for analysis.
- Quantify the atherosclerotic plaque area using methods such as en face analysis with Oil Red O staining.
- Perform histological analysis of the aortic root to assess lesion composition, including the number of vascular smooth muscle cells.

Colon Cancer Xenograft Mouse Model

Objective: To assess the anti-tumor efficacy of PHPS1 in a CT-26 colon cancer xenograft model.

Materials:

- PHPS1 sodium salt
- Vehicle (e.g., sterile PBS)
- BALB/c mice
- CT-26 colon cancer cells
- Standard cell culture and tumor implantation equipment

Protocol:

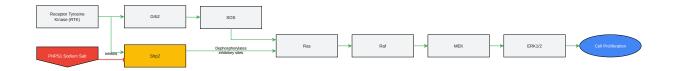
- Subcutaneously inject 1 x 10⁶ CT-26 colon cancer cells into the flank of BALB/c mice.
- Allow the tumors to establish for 3 days.
- Prepare PHPS1 solution in a suitable vehicle (e.g., sterile PBS) for a final dosage of 5 mg/kg.
- Administer PHPS1 (5 mg/kg) or vehicle to the mice via intraperitoneal (i.p.) injection.



- Continue the treatment daily.
- Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
- Monitor the body weight of the mice as an indicator of general health.
- At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blot).

Signaling Pathways and Experimental Workflows Signaling Pathway of PHPS1 in Inhibiting Cell Proliferation

PHPS1 primarily exerts its effect by inhibiting the tyrosine phosphatase activity of Shp2. This inhibition disrupts the Ras/MAPK signaling cascade, a key pathway for cell proliferation and survival. Specifically, inhibition of Shp2 by PHPS1 leads to a reduction in the phosphorylation of ERK1/2, a downstream effector in this pathway.



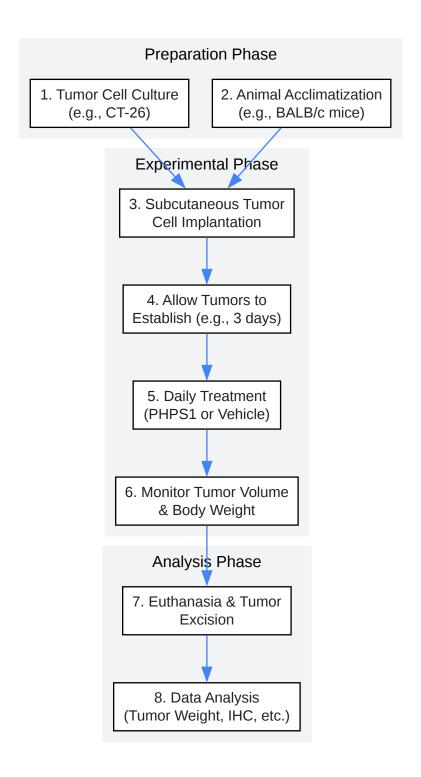
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Caption: PHPS1 inhibits the Shp2-dependent Ras/ERK signaling pathway.

Experimental Workflow for a Xenograft Mouse Model Study



The following diagram outlines a typical workflow for evaluating the efficacy of PHPS1 in a cancer xenograft mouse model.



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